Piperidine-1-carboximidamide acetate
Overview
Description
Piperidine-1-carboximidamide acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Piperidine-1-carboximidamide acetate is a compound that has been found to primarily target EGFR, BRAF, and CDK2 . These targets play significant roles in cellular processes such as cell proliferation and survival, making them crucial in the study of diseases like cancer .
Mode of Action
The interaction of this compound with its targets results in inhibition of these proteins . For instance, it has been found to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 . This inhibitory action disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting EGFR, BRAF, and CDK2, it impacts pathways related to cell proliferation and survival . The downstream effects of this include a reduction in cancer cell proliferation, as evidenced by its antiproliferative activity against four cancer cell lines .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its antiproliferative activity. It has been found to be a potent inhibitor of cancer cell proliferation, with GI50 values of 44 and 35nM against four cancer cell lines . Additionally, it has demonstrated potent anti-CDK2 action with an IC50 value of 12nM, which is 1.5-fold more potent than the reference dinaciclib .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-1-carboximidamide acetate can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanamide under acidic conditions to form piperidine-1-carboximidamide. This intermediate is then reacted with acetic acid to yield the acetate salt. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Water or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Piperidine-1-carboximidamide acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine-1-carboximidamide acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: A basic structure from which piperidine-1-carboximidamide acetate is derived.
Piperine: An alkaloid found in black pepper with similar piperidine structure but different functional groups.
Piperidine-1-carboxamides: Compounds with similar core structure but different substituents.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable salts with acids like acetic acid enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
acetic acid;piperidine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.C2H4O2/c7-6(8)9-4-2-1-3-5-9;1-2(3)4/h1-5H2,(H3,7,8);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHXDIUIQYHKJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCN(CC1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679719 | |
Record name | Acetic acid--piperidine-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92658-58-7 | |
Record name | Acetic acid--piperidine-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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